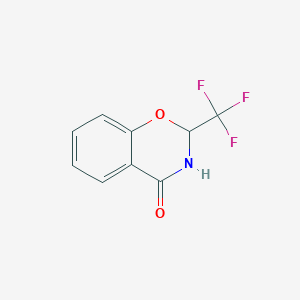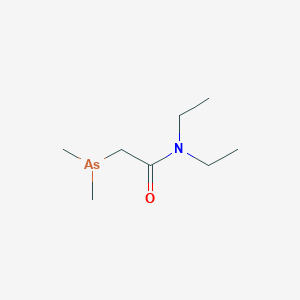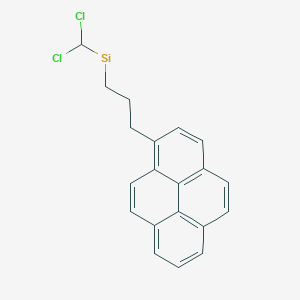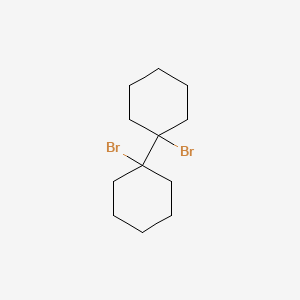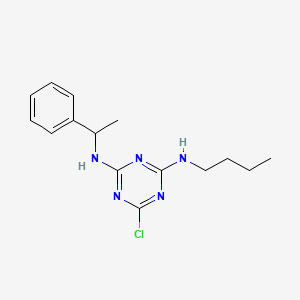
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N'-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- is a derivative of the 1,3,5-triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with butyl, chloro, and phenylethyl groups The triazine ring is a six-membered heterocyclic aromatic ring containing three nitrogen atoms
准备方法
The synthesis of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity .
化学反应分析
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with proteins and other biomolecules, affecting their function and stability .
相似化合物的比较
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- can be compared with other similar compounds such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound lacks the butyl and phenylethyl substitutions, making it less complex and potentially less versatile.
1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N’-(1,1-dimethylethyl)-6-chloro-: This compound has different substituents, which may affect its reactivity and applications.
The uniqueness of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- lies in its specific substituents, which confer distinct chemical and biological properties .
属性
CAS 编号 |
111535-35-4 |
|---|---|
分子式 |
C15H20ClN5 |
分子量 |
305.80 g/mol |
IUPAC 名称 |
4-N-butyl-6-chloro-2-N-(1-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H20ClN5/c1-3-4-10-17-14-19-13(16)20-15(21-14)18-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,17,18,19,20,21) |
InChI 键 |
FESVMZAJCCBDLA-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NC(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



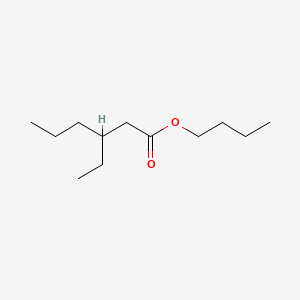
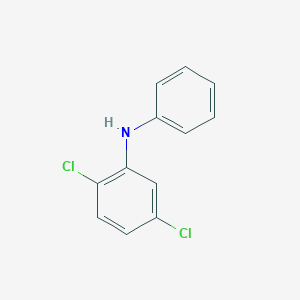

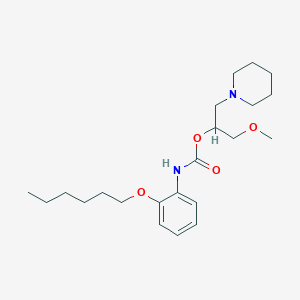

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
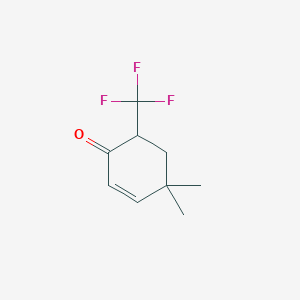
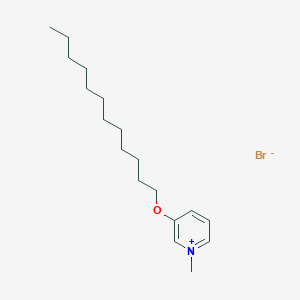
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
